7-Hydroxynaphthalene-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
607-09-0 |
|---|---|
Molecular Formula |
C10H6O3 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
7-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O3/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1-5,11H |
InChI Key |
RFQKUQIIZPRDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)C2=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Hydroxynaphthalene 1,2 Dione
Strategies for ortho-Naphthoquinone Core Construction
The formation of the naphthalene-1,2-dione system is a pivotal step in the synthesis of the target compound. This can be achieved through the oxidation of a pre-existing naphthalene (B1677914) core or by building the bicyclic ring system through cyclization reactions.
Oxidative Approaches to the Naphthalene-1,2-dione System
The direct oxidation of naphthalene derivatives is a primary route to naphthoquinones. However, the formation of the less stable ortho-quinone (1,2-dione) presents a greater challenge than the synthesis of the corresponding para-quinone (1,4-dione). The choice of oxidant and reaction conditions is critical to control the regioselectivity of the oxidation.
Naphthalenes are more susceptible to oxidation than benzene (B151609) due to the lower resonance energy per ring. researchgate.net Strong oxidizing agents like potassium permanganate (B83412) in acidic media can oxidize naphthalene, though this can sometimes lead to ring cleavage, yielding products like phthalic acid. google.com The oxidation of substituted naphthalenes, particularly those bearing electron-donating groups like hydroxyl or amino groups, can proceed under milder conditions. For instance, the oxidation of 2-naphthol (B1666908) can be directed to form the 1,2-quinone. Fremy's salt (potassium nitrosodisulfonate) is a classic reagent known for the oxidation of phenols to quinones and can be employed for this transformation. mdpi.com
More advanced methods utilize metal catalysts. For example, a manganese(IV)-bis(hydroxo) complex has been shown to oxidize naphthalene in the presence of acid to yield 1,4-naphthoquinone (B94277), demonstrating the potential of metal-oxo species in these transformations. nih.gov While this specific example yields the 1,4-isomer, fine-tuning of the catalyst and reaction conditions could potentially favor the 1,2-dione. Biomimetic iron catalysts have also been developed for the dearomative syn-dihydroxylation of naphthalenes, which produces 1,2-dihydro-1,2-dihydroxynaphthalene intermediates. iwaponline.comcopernicus.org These diols are direct precursors to naphthalene-1,2-dione upon further oxidation. Tyrosinase, an enzyme that catalyzes the oxidation of phenols to o-quinones, represents a biocatalytic approach to achieve this selective oxidation. neist.res.in
Cyclization Reactions for Naphthoquinone Ring Formation
An alternative to oxidizing a pre-formed naphthalene ring is to construct the bicyclic system from acyclic or monocyclic precursors. These methods offer great flexibility in introducing substituents at desired positions.
The Diels-Alder reaction is a powerful tool for forming six-membered rings and has been applied to the synthesis of quinone derivatives. nih.gov A [4+2] cycloaddition between a suitably substituted diene and a benzoquinone can construct the hydroanthraquinone skeleton, which can be related back to naphthoquinones. nih.gov While often used for 1,4-naphthoquinone synthesis, the use of 1,2-benzoquinones as dienophiles can lead to the corresponding 1,2-dione adducts. Lewis acid catalysis, for example with BF₃·OEt₂, has been shown to promote Diels-Alder reactions of 3,4-unsubstituted 1,2-naphthoquinones, providing access to their adducts without the common issue of spontaneous aromatization. nih.gov
Electrophilic cyclization of arene-containing propargylic alcohols provides a regioselective route to polysubstituted naphthalenes. rsc.orgnih.govresearchgate.net This method involves the reaction of an alkyne with an electrophile (e.g., I₂, ICl), triggering a 6-endo-dig cyclization to form the naphthalene core. By selecting an appropriately substituted aryl precursor, this strategy can be tailored to produce a naphthalene skeleton that can subsequently be oxidized to the target 1,2-dione.
Other annulation strategies include base-induced ring expansion of 2,2-disubstituted-1,3-indandiones, which can generate a fully substituted naphthalene core in a single step. dntb.gov.ua
Introduction of the Hydroxyl Group at the 7-Position
Once the naphthalene or naphthoquinone core is established, the next critical step is the introduction of the hydroxyl group at the C-7 position. This can be accomplished either by direct functionalization of a C-H bond or by converting a pre-existing functional group.
Direct Hydroxylation Strategies
Directly converting an aromatic C-H bond to a C-OH group is an atom-economical but challenging transformation. Regioselectivity is a major hurdle, as naphthalene has multiple C-H bonds with varying reactivity.
Transition metal-catalyzed C-H activation has emerged as a promising strategy. nih.gov For example, cobalt(II)-catalyzed peri-C(sp²)–H selective hydroxylation of naphthalene monoimides has been reported, demonstrating the potential for site-selective functionalization, although this targets the C-4 position. nih.gov Developing catalysts and directing groups that can selectively target the C-7 position is an active area of research.
Biocatalytic approaches offer high selectivity under mild conditions. The aromatic peroxygenase from the fungus Agrocybe aegerita can hydroxylate naphthalene to form 1-naphthol (B170400) via a naphthalene 1,2-oxide intermediate. nih.gov While this particular enzyme favors the 1-position, other microbial oxidation systems or engineered enzymes could potentially achieve hydroxylation at the C-7 position. For instance, mutant strains of Pseudomonas fluorescens have been used for the oxidation of naphthols to various dihydroxynaphthalene isomers. researchgate.net
Functional Group Interconversions Leading to 7-Hydroxylation
A more traditional and often more reliable approach involves the synthesis of a 7-substituted naphthalene precursor, followed by the interconversion of that functional group into a hydroxyl group. mdpi.comcopernicus.orgnih.gov
Common strategies include:
From Sulfonic Acids: Naphthalene can be sulfonated to produce naphthalenesulfonic acids. The 2,7-naphthalenedisulfonic acid sodium salt can be converted to 2,7-dihydroxynaphthalene (B41206) via high-temperature alkali fusion with sodium hydroxide. researchgate.net This diol could then be selectively oxidized to the target quinone. Similarly, 1-aminonaphthalene-7-sulfonic acid can be converted to 1-amino-7-naphthol through alkaline fusion. copernicus.orgnih.gov The amino group could then be removed or transformed.
From Methoxy Ethers: A 7-methoxynaphthalene derivative can be synthesized and subsequently demethylated to reveal the 7-hydroxyl group. Reagents like boron trichloride (B1173362) or pyridinium (B92312) chloride are effective for the cleavage of aryl methyl ethers. neist.res.in The synthesis of 7-methoxynaphthalen-1-ol (B27389) is a known procedure, which could serve as a key intermediate. dntb.gov.ua
From Amines: A 7-aminonaphthalene derivative can be converted to a diazonium salt, which can then be hydrolyzed to the corresponding 7-naphthol. This is a classic transformation in aromatic chemistry.
Green Chemistry Approaches in 7-Hydroxynaphthalene-1,2-dione Synthesis
Modern synthetic chemistry emphasizes the use of sustainable methods that minimize waste, reduce energy consumption, and use less hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of naphthoquinones.
Microwave-assisted synthesis has been shown to be an effective green technique, significantly reducing reaction times and often increasing yields for the synthesis of both 1,2- and 1,4-naphthoquinone derivatives. nih.govnih.govresearchgate.net The synthesis of various substituted naphthoquinones has been successfully optimized using microwave irradiation, offering a more energy-efficient alternative to conventional heating. nih.govnih.gov
The use of biocatalysts , such as enzymes, aligns well with green chemistry principles. Laccases, a type of oxidoreductase enzyme, have been used to catalyze the one-pot synthesis of 1,4-naphthoquinones in aqueous media, avoiding the need for hazardous heavy metal oxidants and organic solvents. rsc.org This enzymatic approach, which involves the in situ generation of a quinone followed by a Diels-Alder reaction, showcases a powerful green strategy that could be adapted for ortho-quinone synthesis. rsc.org Biocatalysis has also been explored for the synthesis of chiral amine-containing pharmaceuticals, highlighting the potential for enzymes in complex molecular construction under environmentally benign conditions. mdpi.com
Replacing traditional volatile organic solvents with greener alternatives is another key aspect. Water is an ideal green solvent, and reactions like the laccase-catalyzed synthesis of naphthoquinones have been successfully performed in aqueous systems. rsc.org Solvent-free reactions, where the neat reactants are mixed, often with a catalyst, represent another highly efficient and green approach that has been used for preparing novel 1,4-naphthoquinones. nih.gov Supercritical water oxidation (SCWO) is an effective green method for mineralizing refractory organic compounds like naphthalene, demonstrating the unique properties of water under supercritical conditions. iwaponline.com Furthermore, metal-free, hydrodehydroxylation strategies using aqueous hydriodic acid (HI) in acetic acid under microwave irradiation have been developed for the synthesis of 1,2- and 1,4-naphthoquinones from lawsone derivatives, which are abundant feedstocks. rsc.org
Solvent-Free and Catalyst-Free Protocols
In recent years, green chemistry principles have driven the development of synthetic methods that minimize or eliminate the use of hazardous solvents and catalysts. nih.govresearchgate.net Solvent-free and catalyst-free reactions offer significant advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. google.com
One common approach to solvent-free synthesis is the use of microwave irradiation, which can accelerate reaction rates and improve yields. organic-chemistry.org For the synthesis of naphthoquinone derivatives, microwave-assisted methods have been shown to be effective. nih.gov For instance, the synthesis of polyhalo heterocyclic ketene (B1206846) aminals has been successfully achieved under solvent-free microwave conditions, highlighting the potential of this technique for complex organic molecules. nih.gov While a specific solvent-free protocol for this compound is not extensively documented, the general applicability of these methods to related structures suggests their potential. For example, the reaction of non-volatile amines with aromatic aldehydes proceeds efficiently without a catalyst or solvent under microwave irradiation. organic-chemistry.org
Another strategy involves reactions conducted in the solid state or with neat reactants. These methods rely on the intrinsic reactivity of the starting materials at elevated temperatures or under mechanical stress (mechanochemistry). The synthesis of piperidinium (B107235) 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-diones) has been achieved in a one-pot, pseudo-four-component reaction without the need for a separate solvent, showcasing a high-yielding and atom-economical route. tubitak.gov.tr
Use of Organocatalysts and Biocatalysts
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. rsc.orgnih.gov These catalysts can provide high levels of stereoselectivity and are often less sensitive to air and moisture.
For the synthesis of naphthoquinone derivatives, various organocatalytic approaches have been developed. For example, the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to β,γ-unsaturated α-ketophosphonates has been realized using a cinchonine-based thiourea (B124793) as a catalyst, affording products in excellent yields and high enantioselectivities. acs.org Similarly, the synthesis of naphthoquinone thioglycosides has been achieved with high stereoselectivity using a squaramide catalyst. rsc.org The development of an enantioselective Hantzsch reaction for producing polyhydroquinolines has also been demonstrated using a chiral phosphoric acid organocatalyst. nih.gov
Biocatalysis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity (chemo-, regio-, and stereo-selectivity) under mild reaction conditions. mdpi.com Enzymes like oxidoreductases, hydrolases, and lyases are employed in the synthesis of complex molecules.
In the context of hydroxyquinones, biocatalytic methods are particularly valuable for introducing hydroxyl groups with high precision. researchgate.net For instance, ThDP-dependent enzymes are versatile biocatalysts for synthesizing α-hydroxy ketones. researchgate.net While specific biocatalytic routes to this compound are not prominently featured in the literature, the general principles of biocatalysis are applicable. For example, the hydroxylation of phenols to catechols, which are precursors to some quinones, can be achieved using biocatalytic systems. nih.gov The evolution of enzymes like transaminases and imine reductases has also provided greener alternatives for producing chiral amines, which can be precursors in more complex syntheses. mdpi.com
Optimization of Reaction Conditions and Yields
The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions such as temperature, solvent, catalyst loading, and reaction time. The goal is to maximize the yield of the desired product while minimizing side reactions and the formation of impurities.
For naphthoquinone synthesis, optimization is a key aspect of methodology development. In a visible-light-mediated [3+2] cycloaddition for the synthesis of naphtho[2,3-b]furan-4,9-diones, various parameters were systematically varied to achieve optimal yields. researchgate.net Similarly, in the synthesis of piperidinium 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-diones), the reaction conditions were refined to produce excellent yields without the need for column chromatography. tubitak.gov.tr
A general approach for the preparation of 1,2-naphthoquinone (B1664529) involves the oxidation of 1,2-aminonaphthol hydrochloride. orgsyn.org The yield and purity of the final product are highly dependent on the rapid execution of the reaction and the purity of the starting material. orgsyn.org Using ferric chloride as the oxidizing agent at a controlled temperature prevents over-oxidation of the quinone. orgsyn.org
The following table provides a hypothetical example of how reaction conditions could be optimized for the synthesis of a naphthoquinone derivative, based on common practices in organic synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Toluene | 80 | 12 | 65 |
| 2 | 10 | Toluene | 80 | 12 | 78 |
| 3 | 10 | Dichloromethane | 40 | 24 | 50 |
| 4 | 10 | Toluene | 110 | 6 | 85 |
| 5 | 10 | Acetonitrile (B52724) | 80 | 12 | 72 |
This table is a representative example and does not correspond to a specific documented synthesis of this compound.
Stereoselective and Regioselective Synthetic Considerations
Stereoselectivity
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the synthesis of complex molecules with multiple chiral centers, controlling the stereochemistry is crucial as different stereoisomers can have vastly different biological activities.
For naphthoquinone derivatives, several stereoselective methods have been reported. The iridium-catalyzed enantioselective β-allenylation of 2-hydroxynaphthoquinones provides access to chiral β-butyl lawsone derivatives with high enantioselectivity. rsc.org Organocatalytic approaches have also proven effective in achieving high stereocontrol. For example, an organocatalytic strategy for synthesizing axially chiral naphthoquinone thioglycosides has been developed, yielding products with excellent stereoselectivity. rsc.orgrsc.org The synthesis of perhydroquinoxalines, which can be considered complex heterocyclic systems, also involves key diastereoselective steps. nih.gov
Regioselectivity
Regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions. In the synthesis of substituted naphthalenes like this compound, controlling the position of the substituents is a major challenge.
The synthesis of substituted hydroxyquinones often relies on regioselective reactions. For instance, Friedel-Crafts cyclization can be used to produce substituted hydroxynaphthoquinones with a degree of regiocontrol. mdpi.com The synthesis of potential non-quinonoid prodrugs of plasmodione involved a detailed study of the regioselectivity of the Diels-Alder reaction to obtain the desired 4a- and 8a-Ψ-plasmodione regioisomers. nih.gov Similarly, the synthesis of furonaphthoquinones via iodine-mediated cyclization of 2-hydroxy-3-substitutedvinyl-1,4-naphthoquinones can be highly regioselective, leading to either linear or angular products. rsc.org
The synthesis of catechols from phenols via palladium-catalyzed silanol-directed C-H oxygenation is a highly site-selective method, demonstrating the importance of directing groups in achieving regiocontrol. nih.gov This level of control is essential for the unambiguous synthesis of a specific isomer like this compound, which would likely start from a precursor with a directing group at the desired position on the naphthalene ring.
Chemical Reactivity and Transformations of 7 Hydroxynaphthalene 1,2 Dione
Nucleophilic Addition Reactions to the Quinone Moiety
The electron-deficient nature of the α,β-unsaturated ketone system within the quinone ring of 7-hydroxynaphthalene-1,2-dione makes it a prime target for nucleophilic attack. These reactions can proceed through different pathways, leading to a variety of adducted products.
Michael Addition Pathways and Mechanistic Studies
Quinones, including this compound, are known to undergo Michael-type addition reactions with a variety of nucleophiles. pearson.comnih.gov This reaction involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated carbonyl system of the quinone. The presence of electron-withdrawing groups on the nucleophile, such as acyl, cyano, or nitro groups, enhances its acidity and facilitates the formation of a stabilized carbanion, which then acts as the Michael donor. pearson.com The quinone itself serves as the Michael acceptor.
The general mechanism for the Michael addition involves three key steps:
Deprotonation: A base abstracts a proton from the Michael donor to form a resonance-stabilized enolate or other carbanion. pearson.comstackexchange.com
Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated system in the quinone ring. pearson.comstackexchange.com
Protonation: The resulting enolate is protonated to yield the final adduct. pearson.comstackexchange.com
Studies on related hydroxynaphthoquinones, such as juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), have demonstrated the feasibility of Michael additions with various nucleophiles. For instance, thioether-type juglone derivatives have been synthesized via nucleophilic addition of thiol nucleophiles. nih.gov Similarly, the reaction of quinones with amino acids can occur through a 1,4-Michael-like addition involving free nucleophilic groups like sulfhydryl, amine, indole, and imidazole (B134444) substituents. nih.gov
While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, the reactivity of analogous compounds strongly suggests its participation in Michael addition reactions. The regioselectivity of the attack would be influenced by the electronic effects of the 7-hydroxy group and the steric hindrance around the C-3 and C-4 positions of the quinone ring.
Direct Nucleophilic Substitution Reactions
Direct nucleophilic substitution on the quinone moiety of this compound, where a leaving group is replaced by a nucleophile, is another potential transformation. While less common than Michael additions for unsubstituted quinones, the presence of suitable leaving groups can facilitate such reactions. For instance, in related 1,4-naphthoquinone (B94277) systems, halogenated derivatives can undergo nucleophilic substitution. A series of NH-substituted-1,4-quinones have been synthesized through the reaction of chloro- and bromo-substituted quinones with amines. nih.gov
In the context of this compound, if a leaving group were present at the C-3 or C-4 position, direct nucleophilic substitution by various nucleophiles would be a plausible pathway for the synthesis of new derivatives. The reaction of 2-bromo-1,4-naphthoquinone with 2-(methylthio)ethylamine, for example, yields amino-substituted naphthoquinones. nih.gov This indicates that halogenated precursors of this compound could serve as valuable intermediates for introducing diverse functionalities onto the quinone ring via nucleophilic substitution.
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring
The naphthalene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this substitution is governed by the directing effects of the existing substituents: the hydroxyl group and the dione (B5365651) moiety.
The hydroxyl group at the C-7 position is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.org Conversely, the dione moiety is a deactivating group, withdrawing electron density from the ring to which it is fused. In naphthalene systems, electrophilic attack generally occurs preferentially at the α-position (C-1, C-4, C-5, C-8) over the β-position (C-2, C-3, C-6, C-7) because the corresponding carbocation intermediate (arenium ion) is better stabilized by resonance. wordpress.comontosight.ai
For this compound, the powerful activating effect of the 7-hydroxyl group would direct incoming electrophiles to the ortho (C-6 and C-8) and para (not applicable in the fused ring system) positions relative to it. The deactivating effect of the dione would primarily influence the ring to which it is attached (the C-1 to C-4 ring). Therefore, electrophilic substitution is most likely to occur on the hydroxyl-bearing ring.
Considering the directing effects, the most probable sites for electrophilic attack are the C-6 and C-8 positions. The C-5 position is also a possibility due to the general preference for α-substitution in naphthalenes. The precise outcome of an electrophilic aromatic substitution reaction would depend on the specific electrophile and the reaction conditions. For example, in the Friedel-Crafts acetylation of 2-methoxynaphthalene, the choice of solvent can influence the regioselectivity of the substitution. stackexchange.com
Redox Chemistry and Electron Transfer Mechanisms
The quinone moiety in this compound is a key player in its redox chemistry, enabling it to participate in electron transfer reactions. nih.gov This property is fundamental to many of the biological activities attributed to naphthoquinones.
Single Electron Transfer Processes
Quinones can undergo one-electron reduction to form a semiquinone radical anion. researchgate.net This process is often the initial step in their redox cycling. The stability and properties of the resulting semiquinone are influenced by the substituents on the quinone ring. In the case of hydroxynaphthoquinones, the position of the hydroxyl group plays a significant role in the characteristics of the semiquinone.
The reduction can be initiated by various reducing agents, including flavoenzymes. researchgate.net The transfer of a single electron to the quinone results in the formation of a transient, often colored, semiquinone radical. This species can then be further reduced in a subsequent one-electron transfer step to form the hydroquinone.
Reversible and Irreversible Redox Cycles
The redox behavior of hydroxynaphthoquinones can involve both reversible and irreversible cycles. In the presence of a proton source, the reduction of some α-hydroxyquinones can proceed via a self-protonation mechanism, leading to an initial irreversible reduction. jlu.edu.cn This is followed by a quasi-reversible two-electron reduction of the corresponding anion.
The electrochemical analysis of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) in acetonitrile (B52724) has revealed the presence of two pairs of anodic and cathodic peaks, indicating a multi-step electron transfer process. The formation of a radical dianion and the involvement of strong hydrogen bonding have been suggested as part of the mechanism. While specific data for this compound is limited, it is expected to exhibit a similarly complex redox behavior, with the potential for both one- and two-electron transfer processes, influenced by the solvent and pH.
Derivatization Strategies of the Hydroxyl Group
The hydroxyl group at the C-7 position is a key site for chemical modification, enabling the synthesis of a variety of derivatives with tailored properties.
The phenolic hydroxyl group of this compound can undergo esterification and etherification reactions, typical for phenols, to yield the corresponding esters and ethers.
Esterification: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base catalyst (e.g., pyridine (B92270) or triethylamine) affords the ester derivatives. For instance, acylation can be achieved through methods like the Schotten-Baumann reaction. A related process is the photo-Friedel-Crafts acylation, where quinones react with aldehydes upon irradiation to form acylated hydroquinones, which can then be oxidized to the corresponding acylated naphthoquinones. mdpi.com While specific examples for this compound are not extensively documented, the reactivity is analogous to other hydroxynaphthoquinones. mdpi.comrsc.org These reactions are significant for modifying the lipophilicity and biological activity of the parent compound.
Etherification: The synthesis of ether derivatives can be accomplished via the Williamson ether synthesis. This involves the initial deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide or ethyl bromide) to produce the corresponding ether. The choice of reaction conditions, including the base and solvent, is crucial to optimize the yield and prevent side reactions.
| Reaction Type | Reagents | Product Type | Significance |
| Esterification | Acid chlorides, Acid anhydrides | 7-Acyloxynaphthalene-1,2-dione | Modification of solubility and bioactivity |
| Etherification | Alkyl halides, Base (e.g., NaH) | 7-Alkoxynaphthalene-1,2-dione | Altering electronic and steric properties |
The ortho-dione system, in conjunction with the hydroxyl group, provides excellent chelating sites for a wide array of metal ions. Hydroxynaphthoquinones are well-known for their strong coordination ability, forming stable complexes with various transition and main group metals. researchgate.net
The oxygen atoms of the carbonyl groups and the hydroxyl group can act as ligands, forming chelate rings with the metal center. The specific coordination mode can vary depending on the metal ion, its oxidation state, and the reaction conditions. For instance, related hydroxynaphthoquinone derivatives, like lawsone (2-hydroxy-1,4-naphthoquinone), form complexes with metals such as Cu(II), Ni(II), Co(II), and Mn(II). nih.govugm.ac.idresearchgate.net These complexes often exhibit distinct colors and can possess unique electronic and magnetic properties. The formation of these metal complexes has been explored for applications in catalysis and materials science, as well as for their potential biological activities. nih.gov
Table of Common Metal Complexes with Hydroxynaphthoquinone Analogs:
| Metal Ion | Typical Coordination Geometry | Potential Applications |
| Copper (II) | Square planar or distorted octahedral | Catalysis, Antifungal agents |
| Nickel (II) | Octahedral | Pigments, Catalysis |
| Cobalt (II) | Octahedral | Redox reagents, Driers |
| Iron (II/III) | Octahedral | Biological imaging, Fenton-like reactions |
| Zinc (II) | Tetrahedral or Octahedral | Fluorescent sensors, Antimicrobial agents |
Condensation and Cycloaddition Reactions
The reactive quinone moiety of this compound is a prime substrate for condensation and cycloaddition reactions, leading to the formation of more complex heterocyclic and carbocyclic structures.
Condensation Reactions: This compound can participate in condensation reactions with various nucleophiles. For example, multicomponent reactions involving a hydroxynaphthoquinone, an aldehyde, and an amine (such as in the Mannich reaction) or an active methylene (B1212753) compound are widely reported for the synthesis of diverse heterocyclic systems. thieme-connect.comresearchgate.net The reaction of 2-hydroxy-1,4-naphthoquinone with aldehydes and piperidine (B6355638), for instance, leads to the formation of piperidinium (B107235) salts of 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-diones) through a sequence of Knoevenagel-type condensation and Michael addition steps. tubitak.gov.tr These reactions are often catalyzed by acids or bases and can be performed under environmentally benign conditions, sometimes using water as a solvent. researchgate.net
Cycloaddition Reactions: As a dienophile, the activated double bond of the quinone ring can readily participate in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. nih.gov This provides a powerful tool for the construction of polycyclic frameworks. 1,2-Benzoquinones are known to be versatile in Diels-Alder reactions, reacting with a variety of dienes to form highly functionalized carbocyclic structures. rsc.org The regioselectivity and stereoselectivity of these reactions can often be controlled by the substituents on both the diene and the dienophile. Intramolecular Diels-Alder reactions have also been utilized to synthesize complex natural product skeletons. nih.gov
Photochemical Transformations and Reaction Pathways
Naphthoquinones are photochemically active compounds, and their reactivity under irradiation can lead to a variety of transformations. The absorption of UV or visible light can promote the molecule to an excited state, initiating different reaction pathways.
The photochemistry of hydroxynaphthoquinones can involve several processes:
Photochemical Synthesis: Light can be used to drive the synthesis of substituted naphthoquinones. For example, new routes to amino- and hydroxy-naphthoquinones have been developed through the photochemical reaction of aminonaphthoquinones with alkylamines. rsc.org
Photo-oxidation: Irradiation in the presence of oxygen can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals. This can result in the oxidation of other molecules or the degradation of the quinone itself. The photochemical β-oxidation of side chains on hydroxynaphthoquinones has been reported. acs.org
Cycloadditions: Photochemical [2+2] cycloadditions are a known reaction pathway for naphthalenes, leading to the formation of cyclobutane (B1203170) rings. nih.gov
Radical Reactions: The excited state of quinones can abstract hydrogen atoms from suitable donors, leading to the formation of semiquinone radicals. This can initiate further radical-based reactions. Visible light-mediated processes can generate acyl radicals that lead to hydroxyalkylation of heterocyclic systems. nih.gov
The specific photochemical pathway is highly dependent on the reaction conditions, including the wavelength of light, the solvent, and the presence of other reactants or sensitizers. For example, the photoreactivity of methoxy-p-benzoquinone is significantly influenced by the solvent, leading to reduction, hydroxylation, or adduct formation. nih.gov The study of these photochemical transformations is relevant for understanding the stability of these compounds and for developing novel synthetic methodologies. researchgate.net
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A thorough and exhaustive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental or predicted spectroscopic data for the chemical compound this compound. This includes detailed data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques such as COSY, HSQC, HMBC) and Vibrational Spectroscopy (Infrared and Raman).
While extensive spectroscopic information is available for related isomers, most notably 2-Hydroxynaphthalene-1,4-dione (commonly known as Lawsone), this data is not applicable to this compound due to the different substitution pattern of the hydroxyl and dione groups on the naphthalene ring. The distinct electronic and structural environment of this compound would result in unique chemical shifts, coupling constants, and vibrational frequencies.
Consequently, it is not possible to provide a scientifically accurate and detailed analysis for the requested sections:
Spectroscopic Characterization and Structural Elucidation of 7 Hydroxynaphthalene 1,2 Dione
Vibrational Spectroscopy (IR and Raman):A specific analysis of carbonyl stretching frequencies and hydroxyl group vibrations, including discussions on hydrogen bonding, is unachievable without the corresponding spectral data for 7-Hydroxynaphthalene-1,2-dione.
The generation of a thorough, informative, and scientifically accurate article as per the requested outline is contingent on the availability of this foundational data. At present, such data does not appear to be published or accessible in the public domain. Therefore, the detailed spectroscopic characterization and structural elucidation of this compound remains an area for future research.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of a molecule provides valuable information about its electronic structure and the transitions between different energy levels. For this compound, UV-Vis spectroscopy is instrumental in characterizing its chromophoric system.
Chromophore Analysis and Absorption Maxima
The chromophore of this compound is the entire hydroxynaphthoquinone system. This bicyclic structure contains a conjugated system of double bonds, including two carbonyl groups and a benzene (B151609) ring, which is responsible for its absorption of light in the ultraviolet and visible regions. The electronic transitions are typically of the types π → π* and n → π. The π → π transitions are generally high-energy and result in strong absorption bands, while the n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the carbonyl groups, are lower in energy and have weaker absorption intensities.
| Compound | Solvent/Condition | λmax (nm) | Reference |
|---|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) | Aqueous NaOH | 455 | chemicalbook.com |
Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. The polarity of the solvent can significantly influence the position of the absorption maxima in the UV-Vis spectrum of compounds like this compound.
In polar solvents, molecules with a significant change in dipole moment upon electronic excitation will exhibit noticeable solvatochromic shifts. For hydroxynaphthoquinones, an increase in solvent polarity is expected to affect the energy of both π → π* and n → π* transitions. Generally, for n → π* transitions, an increase in solvent polarity leads to a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding electrons in the ground state through hydrogen bonding. Conversely, π → π* transitions often show a bathochromic (red) shift with increasing solvent polarity. The study of solvatochromic behavior is crucial for understanding the photophysical properties of these molecules and their potential applications as probes or sensors. semanticscholar.orgresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₀H₆O₃, which corresponds to an exact molecular weight of approximately 174.03 g/mol . nih.gov
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) value corresponding to its molecular weight. The fragmentation of naphthoquinones often involves characteristic losses of small, stable molecules. A common fragmentation pathway for quinones is the loss of one or more molecules of carbon monoxide (CO, 28 Da).
For the related isomer 2-hydroxy-1,4-naphthoquinone, GC-MS data shows prominent peaks at m/z 174 (the molecular ion) and 105. nih.govnih.gov The fragmentation pattern for this compound is expected to follow similar pathways, likely involving initial losses of CO, followed by further fragmentation of the aromatic ring system. Analysis of these fragments provides a fingerprint that helps to confirm the structure of the molecule.
| Compound | Technique | Precursor m/z | Key Fragment m/z Values | Reference |
|---|---|---|---|---|
| This compound | - | 174.03 (Calculated) | - | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | GC-MS | 174 | 105 | nih.govnih.gov |
X-ray Crystallography and Solid-State Structural Analysis
Determination of Molecular Geometry and Conformation
While a specific crystal structure for this compound has not been detailed in the search results, data from closely related 2-hydroxynaphthalene-1,4-dione derivatives can be used to predict its structural features. nih.goviucr.org The core naphthoquinone unit is expected to be essentially planar, with only minor deviations of the atoms from the mean plane of the ring system. nih.gov
Key structural parameters include the lengths of the carbon-oxygen bonds. The C=O bonds of the ketone groups are typically shorter (around 1.22-1.25 Å) than the C-O bond of the hydroxyl group (around 1.34 Å), confirming the distinct nature of these functionalities within the molecule. nih.goviucr.org The conformation of the molecule is largely rigid due to the fused aromatic system.
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Ring System Planarity | Essentially Planar (r.m.s. deviation ~0.013 Å) | 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione | nih.goviucr.org |
| C1=O1 Bond Length | ~1.222 Å | 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione | nih.goviucr.org |
| C4=O2 Bond Length | ~1.249 Å | 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione | nih.goviucr.org |
| C2-O3 (hydroxyl) Bond Length | ~1.341 Å | 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione | nih.goviucr.org |
Intermolecular Interactions and Crystal Packing
The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular forces. These interactions are critical as they can significantly influence the physical properties and even the chemical reactivity of the compound in the solid state. nih.govchemrxiv.org For this compound, the presence of both a hydroxyl group (a hydrogen bond donor) and carbonyl groups (hydrogen bond acceptors) suggests that hydrogen bonding will be a dominant feature in its crystal structure.
Theoretical and Computational Chemistry of 7 Hydroxynaphthalene 1,2 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules at the atomic level.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like 7-hydroxynaphthalene-1,2-dione, DFT calculations, often using functionals like B3LYP, would be employed to determine its optimized geometry, electron density distribution, and orbital energies. researchgate.netresearchgate.net These calculations provide insights into the molecule's stability and the nature of its chemical bonds. While DFT studies have been performed on naphthalene (B1677914) and its derivatives to analyze their structure and characteristics, specific published results for the electronic structure of this compound are not available. nih.gov
HOMO-LUMO Orbital Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's excitability and kinetic stability. nih.govgithub.io For aromatic compounds like naphthoquinones, these orbitals are typically π-orbitals.
A smaller HOMO-LUMO gap suggests higher reactivity. From the HOMO and LUMO energy values, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated. These descriptors help in predicting how the molecule will interact with other chemical species. Although a common practice for similar molecules, a specific HOMO-LUMO analysis and the resulting reactivity descriptors for this compound have not been reported in the reviewed literature. nih.govreddit.com
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)
Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using DFT calculations. nmrdb.org While machine learning and deep learning algorithms have been developed for accurate prediction of 1H NMR chemical shifts in various solvents, specific predicted spectra for this compound are not published. nmrdb.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra, which correspond to electronic transitions within the molecule. faccts.denih.gov These calculations can reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). Such predictions are vital for understanding the color and photochemical properties of dyes and pigments. nih.govnih.gov However, a specific TD-DFT study for this compound is not found in the literature.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be computed using DFT. researchgate.net These calculations help in assigning the observed vibrational bands to specific functional groups and modes of vibration within the molecule, such as C=O stretches, O-H bends, and aromatic ring vibrations. researchgate.net No specific computed IR data for this compound has been found.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the environment. nih.gov
Conformational Analysis and Tautomerism Studies
Conformational Analysis: MD simulations can explore the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. For a relatively rigid molecule like this compound, conformational analysis would primarily focus on the orientation of the hydroxyl group.
Tautomerism: Hydroxynaphthoquinones can exhibit keto-enol tautomerism, where a proton migrates between the oxygen atoms of the hydroxyl and carbonyl groups. researchgate.netnih.gov Computational studies can determine the relative stability of different tautomers and the energy barriers for their interconversion. researchgate.netorientjchem.org For this compound, potential tautomeric forms would include the 1,2-dione shown and a 2,7-dihydroxy-1-naphthoquinone form, among others. The equilibrium between these forms is critical as different tautomers can have distinct chemical and biological properties. researchgate.net Specific computational studies on the tautomerism of this compound are not available in the surveyed literature.
Solvent Effects on Molecular Conformation and Electronic Properties
The properties of a molecule can be significantly influenced by the solvent it is dissolved in. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are often combined with DFT and MD simulations to account for these solvent effects. researchgate.netprimescholars.com
Conformational and Tautomeric Effects: Solvents can alter the conformational preferences and the position of tautomeric equilibria. orientjchem.orgresearchgate.net For instance, polar solvents might stabilize a more polar tautomer through hydrogen bonding or dipole-dipole interactions.
Electronic Property Effects (Solvatochromism): The electronic absorption spectrum of a compound can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net TD-DFT calculations incorporating solvent models can predict these shifts (hypsochromic or bathochromic) and help understand the nature of solute-solvent interactions. nih.govresearchgate.net While this is a common area of study for dyes, a specific investigation into the solvatochromic behavior of this compound has not been identified. nih.gov
The theoretical and computational examination of this compound, a member of the hydroxynaphthoquinone family, provides significant insights into its molecular structure, reactivity, and potential biological activity. While specific computational studies on the 7-hydroxy-1,2-dione isomer are not extensively detailed in public literature, a wealth of data from closely related naphthoquinone derivatives, particularly isomers like lawsone (2-hydroxy-1,4-naphthoquinone), allows for a robust understanding of its probable chemical behavior. Computational methods, especially Density Functional Theory (DFT), are pivotal in predicting various molecular properties and guiding structure-activity relationship (SAR) analyses.
Structure-Activity Relationship (SAR) Modeling (Theoretical Aspects)
Molecular descriptors are numerical values derived from a molecule's logical or experimental representation, used to quantitatively describe its physical, chemical, or electronic properties. In computational studies of naphthoquinones, these descriptors are calculated to predict reactivity and stability. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Egap), electronegativity (χ), chemical hardness (η), and the dipole moment.
DFT calculations are a primary tool for obtaining these descriptors. For instance, studies on lawsone derivatives optimized using the B3LYP/6-31G(d,p) computational method provide insights that are applicable to other isomers. frontiersin.org A low HOMO-LUMO energy gap is particularly significant, as it suggests higher chemical reactivity and lower kinetic stability, meaning less energy is required to promote an electron to a higher energy state. frontiersin.org This is a crucial factor in the redox cycling capabilities of naphthoquinones, which is central to many of their biological activities. frontiersin.org
Research on a series of 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione derivatives has shown that modifications to the molecular structure lead to significant variations in the HOMO-LUMO energy gap. frontiersin.org While not the exact target compound, these findings illustrate the sensitivity of the naphthoquinone system to substitution. The calculated energy gaps for these related compounds suggest a high degree of reactivity and a willingness to participate in chemical reactions. frontiersin.org
Table 1: Calculated Energy Gaps for Selected Hydroxynaphthoquinone Derivatives
| Compound | Energy Gap (Egap) in eV |
|---|---|
| Derivative 9 | 3.202 |
| Derivative 10 | 2.998 |
| Derivative 11 | 2.980 |
| Derivative 12 | 2.977 |
| Derivative 13 | 2.975 |
| Ofloxacin (Reference) | 4.369 |
This table is based on data for 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione and its derivatives, as reported in computational studies. frontiersin.org The lower energy gaps compared to the reference drug Ofloxacin indicate higher reactivity.
Influence of Hydroxyl Group on Electronic Properties and Reactivity
The position of the hydroxyl (-OH) group on the naphthalene ring system profoundly influences the electronic properties and reactivity of the dione (B5365651). The -OH group is a strong electron-donating group through resonance and can also act as a hydrogen bond donor.
In a computational study combining DFT with multifactor analysis on various substituted 1,4-naphthoquinones, it was determined that the presence of a hydroxyl group significantly affects the geometry and electronic structure. semanticscholar.org The substitution pattern can induce intramolecular hydrogen bonding, forming quasi-rings that stabilize the molecule. semanticscholar.org This intramolecular interaction can, in turn, modulate the planarity of the molecule and the bond lengths within the quinone ring, thereby altering its reactivity.
The electron-donating nature of the hydroxyl group increases the electron density of the aromatic system, which can affect the molecule's redox potential and its susceptibility to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP), another descriptor visualized through computational software, illustrates the charge distribution across the molecule. frontiersin.org For hydroxynaphthoquinones, the MEP typically shows nucleophilic regions (colored red) concentrated around the carbonyl and hydroxyl oxygens, indicating sites prone to interaction with electrophiles or participation in hydrogen bonding. frontiersin.org Electrophilic regions (colored blue) are also present, highlighting areas susceptible to nucleophilic attack. frontiersin.org The precise location and intensity of these regions are modulated by the position of the -OH group, directly impacting the molecule's interaction with biological targets like enzymes and proteins. frontiersin.orgsemanticscholar.org
Electrochemical Properties and Redox Chemistry of 7 Hydroxynaphthalene 1,2 Dione
Cyclic Voltammetry Studies of 7-Hydroxynaphthalene-1,2-dione
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox processes of chemical species. For this compound, these studies provide insights into its oxidation and reduction potentials, as well as the mechanisms governing its electron transfer reactions.
Oxidation and Reduction Potentials
The precise oxidation and reduction potentials of this compound are not extensively documented in publicly available literature. However, based on the general behavior of related hydroxynaphthoquinone compounds, it is anticipated that the molecule undergoes redox reactions at the quinone moiety. The position of the hydroxyl group at the 7-position is expected to influence the electron density of the naphthalene (B1677914) ring system, thereby affecting the potentials at which oxidation and reduction occur.
For comparison, the related isomer, 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as Lawsone), has been the subject of more extensive electrochemical investigation. Studies on Lawsone and its derivatives show that they exhibit well-defined redox waves, with the formal potential being influenced by factors such as the solvent system, pH, and the nature of substituents on the naphthoquinone core. It is plausible that this compound would exhibit similar dependencies.
Electrochemical Mechanisms and Reversibility
The electrochemical mechanism of this compound is presumed to involve the transfer of electrons to and from the dione (B5365651) functionality, leading to the formation of radical anions and dianions upon reduction, and corresponding cationic species upon oxidation. The reversibility of these processes, a key parameter determined from cyclic voltammetry, indicates the stability of the electrochemically generated species.
For many naphthoquinones, the reduction process is a two-electron, two-proton transfer, leading to the corresponding hydroquinone. The process can occur in a single step or in two discrete one-electron steps, depending on the experimental conditions, particularly the pH of the medium. The stability of the intermediate semiquinone radical plays a crucial role in determining the mechanism. While specific mechanistic studies on this compound are scarce, the general principles observed for other hydroxynaphthoquinones are expected to apply. The reversibility of the redox process can be influenced by subsequent chemical reactions, such as dimerization or reaction with the solvent, which would be observable in cyclic voltammetry experiments.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure and identity of species generated at electrodes. In the context of this compound, this technique could be employed to monitor changes in its UV-Visible or infrared spectrum as the potential is swept. This would allow for the direct observation of the formation of intermediates, such as the semiquinone radical and the hydroquinone, and provide confirmation of the proposed electrochemical mechanism. However, at present, there are no specific spectroelectrochemical studies reported for this compound in the available scientific literature.
Applications in Organic Electrochemistry
The redox activity of this compound suggests its potential utility in various areas of organic electrochemistry.
Electrocatalysis
Electrocatalysis involves the use of a substance to accelerate an electrochemical reaction at an electrode surface. Quinone derivatives are known to act as redox mediators in various electrocatalytic processes. The reversible redox couple of this compound could potentially be harnessed to catalyze the oxidation or reduction of other substrates. For instance, the reduced form (hydroquinone) could be used to catalytically reduce a target molecule, being itself regenerated electrochemically. The efficiency of such a process would depend on the redox potential of the this compound/hydroquinone couple and the kinetics of the electron transfer between the mediator and the substrate. Specific applications in electrocatalysis for this compound are yet to be explored and reported.
Electrochemical Sensors (Principle and Design, excluding clinical applications)
The electrochemical properties of this compound could form the basis for the development of electrochemical sensors. The principle behind such a sensor would rely on the change in the electrochemical response (e.g., current or potential) of the compound upon interaction with a specific analyte.
The design of such a sensor would typically involve the immobilization of this compound onto an electrode surface. This could be achieved through various methods, such as adsorption, covalent bonding, or entrapment within a polymer matrix. The interaction of the target analyte with the immobilized quinone could perturb its redox behavior in a measurable way. For example, the analyte might bind to the hydroxyl group or the quinone ring, causing a shift in the redox potential or a change in the peak current. This change could then be correlated to the concentration of the analyte. While the potential for such applications exists, the development and characterization of electrochemical sensors based on this compound have not been specifically described in the current body of scientific literature.
Photophysical and Photochemical Behavior of 7 Hydroxynaphthalene 1,2 Dione
Fluorescence and Phosphorescence Properties
Detailed experimental data on the fluorescence and phosphorescence characteristics of 7-hydroxynaphthalene-1,2-dione, such as emission spectra, quantum yields, and lifetimes, are not extensively reported in the scientific literature. For related compounds, such as derivatives of 7-hydroxycoumarin, fluorescence quenching upon binding to certain proteins has been observed. nih.gov Similarly, studies on 7-hydroxyflavanone (B191499) have detailed its absorption and emission spectra in various solvents, noting that the emission spectrum is characterized by a single band. nih.gov However, direct analogous data for this compound is not available.
Quantum Yield and Excited State Lifetime Measurements
Specific measurements of the fluorescence or phosphorescence quantum yields and the lifetimes of the excited states for this compound are not found in the reviewed literature. For context, related compounds like 7-hydroxycoumarin derivatives have reported quantum yields, for instance, values of 0.25 and 0.32 have been noted for certain inhibitors. nih.gov The determination of these parameters is crucial for understanding the de-excitation pathways of the molecule after light absorption. Without experimental data, the efficiency of radiative versus non-radiative decay processes for this compound remains speculative.
Photochemical Reactions and Mechanisms
The specific photochemical reactions and underlying mechanisms for this compound have not been a focus of extensive research. The photochemical reactivity of other naphthoquinone derivatives often involves processes like cycloadditions and reactions with other organic molecules. researchgate.netoup.com
Photoinduced Electron Transfer
While photoinduced electron transfer (PET) is a known mechanism in the photochemistry of many quinones and their derivatives, specific studies demonstrating or quantifying PET for this compound are not available. Research on other quinones has shown that they can participate in PET processes, for instance, with 1,1-diarylethylenes. researchgate.net
Photoreactivity in Various Media
There is a lack of published studies on the photoreactivity of this compound in different media. The solvent environment can significantly influence the photochemical pathways of a compound, but without experimental investigation for this specific molecule, any discussion remains theoretical. For example, the photochemical reaction of 1,2-naphthoquinone (B1664529) with xanthene has been documented to yield a specific adduct. oup.com
Data Tables
Due to the lack of specific experimental data for this compound in the reviewed scientific literature, data tables for its photophysical and photochemical properties cannot be generated.
Applications of 7 Hydroxynaphthalene 1,2 Dione in Advanced Chemical Research
Building Block in Complex Organic Synthesis
The reactivity of the hydroxyl and dione (B5365651) functionalities makes 7-hydroxynaphthalene-1,2-dione a versatile building block for the construction of more complex molecular architectures.
Precursor for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound, and its precursors, serve as a valuable starting point for the creation of various heterocyclic systems.
For instance, related 7-hydroxyquinoline (B1418103) derivatives have been synthesized through one-pot, three-component reactions. nih.gov A typical reaction involves an aminophenol (such as 3-aminophenol, which provides the 7-hydroxy functionality in the final product), an aldehyde, and an active methylene (B1212753) compound like malononitrile, often catalyzed by ammonium (B1175870) acetate. nih.gov This approach allows for the efficient construction of the quinoline (B57606) scaffold. The general mechanism proceeds through a series of reactions including Knoevenagel condensation, Michael addition, rearrangement, and cyclization. nih.gov
Similarly, 7-hydroxy-6H-naphtho[2,3-c]coumarin has been synthesized from 1-(2-hydroxyphenyl)-2-phenylethanone (B1330380) and Meldrum's acid in a tandem reaction. researchgate.netrsc.org This transformation involves an Aldol reaction, lactonization, and a Friedel-Crafts reaction to form the final benzocoumarin structure. researchgate.netrsc.org The resulting 7-hydroxybenzocoumarin can be further functionalized to create compounds with desirable fluorescence properties. researchgate.netrsc.org
While these examples utilize precursors to the target compound, they demonstrate the utility of the 7-hydroxynaphthalene moiety in the synthesis of important heterocyclic classes like quinolines and coumarins. The dione functionality in this compound itself offers additional reaction sites for the construction of nitrogen-containing heterocycles, such as imidazoles and oxazoles, through condensation reactions with appropriate reagents. biointerfaceresearch.com
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov Naphthoquinones are excellent substrates for MCRs. While specific examples for this compound are not widely reported, the well-documented reactivity of its isomer, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), provides a strong indication of its potential.
Lawsone is known to participate in pseudo-four-component reactions with aromatic aldehydes and piperidine (B6355638) to form piperidinium (B107235) 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) salts. It also engages in three-component reactions with aromatic aldehydes and various amines to produce fluorescent hydroxyl naphthalene-1,4-dione derivatives. These reactions often proceed under mild conditions and can be catalyzed by various catalysts, including indium chloride and L-proline.
Given the similar reactive sites—an acidic hydroxyl group and an electrophilic carbonyl carbon—it is highly probable that this compound could participate in analogous MCRs to produce a diverse range of complex molecules.
Functional Materials Development (Excluding Physical/Device Properties)
The inherent electronic and spectroscopic properties of the naphthoquinone scaffold make it a promising candidate for the development of functional organic materials.
Redox-Active Components in Organic Electronics (Chemical principles)
Quinones are naturally redox-active molecules, capable of undergoing reversible reduction-oxidation reactions. This property is central to their function in biological electron transport chains and makes them attractive for applications in organic electronics. ontosight.ai The two ketone groups of this compound can accept electrons in a stepwise manner, forming a radical anion and then a dianion. The redox potential of naphthoquinone derivatives can be tuned by the introduction of various substituents on the naphthalene (B1677914) ring. nih.gov
Chromophoric or Fluorophoric Tags (Chemical principles)
The extended π-system of the naphthalene ring in this compound gives it inherent chromophoric properties, meaning it absorbs light in the ultraviolet-visible region. The position of the hydroxyl group and other substituents can significantly influence the absorption and emission wavelengths.
Derivatives of the isomeric lawsone have been shown to be fluorescent, emitting in the green region of the spectrum. The synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives through three-component reactions highlights the potential to create a library of fluorophores with tunable properties. The introduction of different amines and aldehydes in these reactions allows for the modification of the electronic structure of the resulting molecule, thereby altering its fluorescence characteristics.
Furthermore, the hydroxyl group of 7-hydroxybenzocoumarins, synthesized from precursors of this compound, can be functionalized to produce D-π-A (donor-pi-acceptor) compounds with strong fluorescence emissions. researchgate.netrsc.org This demonstrates that the 7-hydroxynaphthoquinone scaffold can be chemically modified to create tailored fluorescent tags for various applications, including biological imaging and sensing.
Development of Advanced Analytical Reagents
The ability of this compound to interact with other molecules and its inherent spectroscopic and electrochemical properties make it a promising candidate for the development of advanced analytical reagents.
The isomeric lawsone has been reported as a sensitive colorimetric and electrochemical sensor for anions such as cyanide and acetate. researchgate.net The interaction of these anions with lawsone leads to a distinct color change. This sensing ability is attributed to the formation of hydrogen bonds and the deprotonation of the hydroxyl group.
Given its similar structural features, this compound could potentially be developed into a sensor for specific anions or metal ions. The hydroxyl and dione groups can act as binding sites for target analytes. Upon binding, changes in the electronic structure of the molecule could lead to a measurable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing). Furthermore, its redox activity could be exploited for the development of electrochemical sensors.
Derivatization Agent in Chromatographic Methods
Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for separation and detection by a chromatographic system, such as High-Performance Liquid Chromatography (HPLC). This is often done to enhance properties like volatility, thermal stability, or detector response (e.g., by adding a fluorescent tag).
A thorough review of scientific literature did not yield specific examples or detailed research findings where this compound is used as a derivatization agent. However, other closely related naphthoquinone and naphthaldehyde isomers are employed for this purpose, which may be a source of confusion. For instance, compounds like 2-hydroxy-1-naphthaldehyde (B42665) have been investigated as derivatizing reagents for the fluorescence detection of amino acids and the determination of drugs like hydralazine (B1673433) in plasma. nih.gov Similarly, 4,7-phenanthroline-5,6-dione (phanquinone) has been used as a fluorogenic labeling reagent for amino acids in HPLC analysis. researchgate.net These reagents typically react with primary or secondary amines on the target analyte to form a stable, highly fluorescent product that can be easily detected and quantified.
The potential of a compound to act as a derivatization agent depends on its reactive functional groups. While this compound possesses a reactive dione structure, its specific efficacy, reaction kinetics, and the properties of its potential derivatives for chromatographic analysis have not been detailed in the available research.
Table 1: Comparison of Naphthoquinone Isomers
This table compares this compound with its more widely researched isomer, 2-hydroxy-1,4-naphthoquinone (Lawsone), to highlight their distinct identities.
| Feature | This compound | 2-Hydroxy-1,4-naphthoquinone (Lawsone) |
| Molecular Formula | C₁₀H₆O₃ | C₁₀H₆O₃ |
| Molecular Weight | 174.15 g/mol ontosight.ai | 174.15 g/mol scbt.comnist.gov |
| CAS Number | 607-09-0 ontosight.ai | 83-72-7 scbt.comnist.gov |
| Structure | Hydroxyl group at position 7, carbonyls at 1 and 2 | Hydroxyl group at position 2, carbonyls at 1 and 4 |
| Documented Use as Derivatization Agent | No specific research found | Used as a scaffold for synthesizing derivatives. frontiersin.org |
Chemical Probes for Research (Molecular level)
A chemical probe is a small molecule used to study and manipulate biological systems at the molecular level. These tools can help identify the function of proteins, visualize cellular processes, or act as starting points for drug discovery. Often, they possess fluorescent properties or the ability to bind specifically to a biological target.
No specific research studies documenting the use of this compound as a chemical probe for molecular-level research were identified. Its potential in this area remains unexplored in the available literature.
The broader class of naphthoquinones, however, is a rich source of bioactive molecules and chemical probes. For example, derivatives of the isomer 5-hydroxy-1,4-naphthoquinone (Juglone) have been synthesized and evaluated as inhibitors of the enzyme protein disulfide isomerase (PDI), which is relevant in cancer and thrombosis research. nih.gov These derivatives are designed to interact with specific targets and elucidate biological pathways. Another related structure, 7-Hydroxy-4-methyl-2(1H)-quinolone, is a fluorescent product used to detect hydroxyl radicals in studies of DNA damage. medchemexpress.com
The development of a chemical probe requires a molecule to have specific properties, such as high affinity and selectivity for its intended target, and often a reporter group (like a fluorophore) for detection. While this compound is known to participate in redox reactions, its suitability as a specific molecular probe has not been established. ontosight.ai
Molecular Level Interactions and Mechanistic Studies Non Clinical Context
Interaction with Biomolecules (Mechanism of Interaction, not outcome)
The interaction of 1,2-naphthoquinone (B1664529) with biological macromolecules is characterized by direct covalent modification and processes driven by its electrochemical properties.
Based on available scientific literature, there is no evidence to suggest that 1,2-naphthoquinone or its derivatives interact with DNA through an intercalation mechanism. Intercalation typically involves the insertion of a planar molecule between the base pairs of the DNA double helix. While some compounds containing a naphthalene (B1677914) ring system can intercalate, the reactivity of the 1,2-dione moiety directs its interactions toward other mechanisms. Studies on 1,2-naphthoquinone indicate it can act as a topoisomerase II poison by inducing DNA double-stranded breaks through a covalent mechanism involving the enzyme, which is mechanistically distinct from intercalation. nih.gov
The primary mechanism of interaction between 1,2-naphthoquinone and proteins is covalent modification, also known as arylation. The electrophilic nature of the quinone ring system makes it susceptible to nucleophilic attack from amino acid residues on protein surfaces. nih.gov This reaction, a form of Michael addition, typically targets the thiol groups of cysteine residues, which are strong nucleophiles. nih.govjst.go.jp
The process involves the addition of a protein nucleophile (such as the sulfhydryl group of cysteine) to one of the carbons in the quinone ring, leading to the formation of a stable covalent bond. jst.go.jp This adduction can alter the protein's three-dimensional structure and, consequently, its function. nih.gov Studies have identified specific residues on various proteins that are targets for 1,2-NQ modification. For instance, incubation of bovine β-crystallin with 1,2-NQ leads to covalent modification at residues Cys117 and Lys125. jst.go.jp Similarly, the redox-active protein thioredoxin1 (Trx1) is covalently modified by 1,2-NQ. acs.orgnih.gov
| Protein Target | Modified Residue(s) | Mechanism of Interaction | Reference |
|---|---|---|---|
| β-crystallin | Cys117, Lys125 | Covalent Modification (Arylation) | jst.go.jp |
| Thioredoxin1 (Trx1) | Lys85 | Covalent Modification (Arylation) | acs.orgnih.gov |
| CREB (transcription factor) | Cys-286 | Covalent Modification of Thiol Moiety | nih.gov |
Enzyme Inhibition Mechanisms (Molecular Basis)
The reactivity of 1,2-naphthoquinone extends to the inhibition of various enzymes, often through direct interaction with their active sites or through the generation of reactive oxygen species.
A primary mechanism for enzyme inhibition by 1,2-naphthoquinone is the irreversible covalent modification of critical amino acid residues within the enzyme's active site. This is particularly effective against enzymes that rely on a nucleophilic residue, such as cysteine, for their catalytic activity.
A well-documented example is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). Mass spectrometry analysis has shown that 1,2-NQ inactivates PTP1B by forming a covalent bond with the catalytic Cys-121 residue in the active site. nih.gov This adduction physically blocks the active site and prevents the enzyme from binding to its substrate, leading to a loss of function. nih.gov
Similarly, 1,2-NQ inhibits the enzyme thioredoxin1 (Trx1) through covalent modification of its active site cysteine residues, specifically Cys32 and Cys35. nih.govnih.gov This modification disrupts the enzyme's ability to participate in redox reactions. nih.gov The covalent binding to these active site residues represents a direct and potent mechanism of enzyme inhibition.
| Enzyme Target | Binding Site Residue(s) | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Cys-121, His-25, Cys-215 | Covalent modification of active site | nih.gov |
| Thioredoxin1 (Trx1) | Cys32, Cys35 | Covalent modification of active site | nih.govnih.gov |
| Topoisomerase-II | Not specified | Covalent poison mechanism | nih.govnih.gov |
| Ubiquitin carboxyl-terminal hydrolase L1 (UCH-L1) | Cys152 | Transarylation at the catalytic site | nih.gov |
Beyond direct covalent binding, 1,2-naphthoquinone can disrupt enzymatic systems through redox cycling. This process involves the repeated reduction and oxidation of the quinone molecule, which generates reactive oxygen species (ROS). nih.govacs.org
In the presence of cellular reducing agents like NADPH or enzymes such as thioredoxin reductase, 1,2-NQ can undergo a one-electron reduction to form a highly reactive semiquinone radical. nih.govresearchgate.net This semiquinone radical can then transfer its electron to molecular oxygen (O₂) to generate a superoxide (B77818) anion radical (O₂•⁻) and regenerate the parent 1,2-naphthoquinone. acs.orgmdpi.com
This futile cycle can be repeated, leading to the continuous production of superoxide. researchgate.net Superoxide can be further converted, either spontaneously or enzymatically (e.g., by superoxide dismutase), into other ROS such as hydrogen peroxide (H₂O₂). nih.govmdpi.com The enzyme thioredoxin1 has been shown to participate directly in the redox cycling of 1,2-NQ, using its active site thiols (Cys32 and Cys35) to generate superoxide and hydrogen peroxide. acs.orgnih.gov This sustained generation of ROS can lead to widespread oxidative stress, damaging nearby biomolecules and disrupting cellular functions.
Future Research Directions and Challenges for 7 Hydroxynaphthalene 1,2 Dione
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for synthesizing 7-hydroxynaphthalene-1,2-dione and its analogs is a primary focus of ongoing research. Current synthetic strategies often involve multi-step processes that can be time-consuming and may produce undesirable byproducts. Future research will likely concentrate on the development of novel, greener synthetic pathways.
Key areas of exploration include:
Catalytic Systems: Investigating new catalysts, such as metal-organic frameworks (MOFs) and nanoporous materials like MCM-41, could lead to more efficient and selective reactions. thieme-connect.comresearchgate.net The use of reusable catalysts is also a key aspect of developing environmentally friendly processes. researchgate.net
One-Pot Reactions: Designing multi-component reactions where several chemical transformations occur in a single reaction vessel can significantly improve efficiency and reduce waste. thieme-connect.comresearchgate.netresearchgate.net
Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for the synthesis of related naphthoquinone derivatives and could be further explored for this compound. nih.gov
Biocatalysis: Employing enzymes as catalysts offers a high degree of specificity and can be conducted under mild reaction conditions, presenting a sustainable alternative to traditional chemical synthesis. thieme-connect.com
Design and Synthesis of Advanced Derivatives with Tunable Properties
The core structure of this compound provides a versatile scaffold for the creation of new derivatives with tailored properties. By strategically modifying the molecule, researchers aim to enhance its existing biological activities and explore new applications.
Future design and synthesis efforts will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematically altering the functional groups on the naphthalene (B1677914) ring and observing the effect on biological activity will be crucial for designing more potent and selective compounds. frontiersin.org
Introduction of Heterocyclic Moieties: Incorporating nitrogen-containing rings, such as pyrazole, triazole, and quinoxaline, has been shown to enhance the pharmacological properties of naphthoquinones. researchgate.net
Glycosylation: The addition of sugar molecules can improve the bioavailability and reduce the toxicity of the parent compound, a strategy inspired by how some organisms store similar compounds in a non-toxic form. nih.gov
Fluorination: The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to enhanced biological activity. frontiersin.orgsynquestlabs.com
In-depth Computational Studies of Reaction Mechanisms
Computational chemistry offers powerful tools to understand the intricate details of chemical reactions at a molecular level. For this compound, in-depth computational studies can provide valuable insights that guide experimental work.
Future computational research will likely involve:
Density Functional Theory (DFT) Calculations: These calculations can be used to model the electronic structure of the molecule and predict its reactivity, helping to elucidate reaction mechanisms and identify the most likely pathways for chemical transformations.
Molecular Docking Simulations: These studies can predict how this compound and its derivatives bind to biological targets, such as enzymes and receptors. This information is invaluable for the rational design of new drugs. jst.go.jp
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process. jst.go.jp
Development of Structure-Property Relationships for Novel Applications
A thorough understanding of the relationship between the molecular structure of this compound derivatives and their physical and chemical properties is essential for developing novel applications beyond the biological realm.
Key areas for investigation include:
Fluorescent Properties: Naphthoquinones can exhibit fluorescence, and understanding how structural modifications influence their emission properties could lead to their use as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Redox Potentials: The ability of quinones to participate in redox reactions is central to their biological activity and can be harnessed in electrochemical applications. ontosight.airsc.org By fine-tuning the molecular structure, the redox potential can be adjusted for specific uses.
Material Science Applications: The unique electronic and optical properties of these compounds make them candidates for incorporation into advanced materials, such as polymers and nanomaterials, with tailored functionalities. researchgate.net
Integration into Emerging Chemical Technologies (Conceptual)
The unique properties of this compound and its derivatives position them as potential building blocks for a range of emerging chemical technologies. While still in the conceptual stage, these applications represent exciting long-term goals for research in this area.
Potential future applications include:
Theranostics: Combining the therapeutic properties of this compound derivatives with their potential fluorescent capabilities could lead to the development of "theranostic" agents that simultaneously diagnose and treat diseases. researchgate.net
Targeted Drug Delivery: By attaching these molecules to targeting ligands, it may be possible to deliver them specifically to diseased cells, maximizing their therapeutic effect while minimizing side effects.
Smart Materials: Incorporating these compounds into polymers or gels could lead to materials that respond to external stimuli, such as changes in pH or the presence of specific biomolecules, opening up possibilities in areas like biosensing and controlled release systems.
The journey to fully realize the potential of this compound is multifaceted, requiring a collaborative effort across various scientific disciplines. By addressing the challenges in synthesis, design, and understanding, researchers can pave the way for innovative applications that could have a significant impact on human health and technology.
Q & A
Q. What methodologies are recommended for synthesizing 7-Hydroxynaphthalene-1,2-dione with high purity?
Answer: Synthesis typically involves oxidation or functionalization of naphthalene derivatives. Key steps include:
- Precursor Selection : Start with 1,2-naphthoquinone or substituted naphthalene derivatives to introduce hydroxyl groups.
- Oxidation Conditions : Use controlled oxidation agents (e.g., H₂O₂/Fe³⁺ or enzymatic catalysts) to avoid over-oxidation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol for high purity (>95%).
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via ¹H/¹³C NMR (DMSO-d₆ solvent) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer: Use a multi-technique approach:
- Spectroscopy :
- UV-Vis : Analyze λmax in methanol to assess conjugation and electronic transitions.
- FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) stretches.
- Crystallography : Single-crystal X-ray diffraction to resolve bond angles and planarity.
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to predict HOMO-LUMO gaps and reactive sites .
Q. What are the key considerations for ensuring reproducibility in toxicity studies of this compound?
Answer: Adopt standardized protocols aligned with toxicological frameworks:
- Dose Randomization : Ensure exposure levels are randomized across test groups to minimize bias .
- Endpoint Consistency : Predefine systemic effects (e.g., hepatic, respiratory) and measure them using validated assays (e.g., ALT/AST for liver toxicity).
- Quality Control : Follow risk-of-bias criteria (Table 1) for animal studies:
| Risk-of-Bias Criteria | Assessment |
|---|---|
| Dose randomization | Yes/No |
| Allocation concealment | Yes/No |
| Outcome reporting completeness | Yes/No |
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for naphthalene derivatives?
Answer: Address discrepancies through:
- Mechanistic Bridging : Compare metabolic activation pathways (e.g., CYP450 isoforms in liver microsomes) across models.
- Dosage Adjustment : Normalize in vitro doses to in vivo equivalent doses using allometric scaling.
- Confounder Analysis : Account for factors like protein binding in vitro or pharmacokinetic variability in vivo .
Q. How to design a systematic review to assess the mechanistic pathways of this compound’s bioactivity?
Answer: Follow a structured framework (modified from ATSDR guidelines):
Literature Search : Use PubMed/Scopus query strings:("this compound" OR "naphthoquinone derivatives") AND (bioactivity OR "mechanistic pathways" OR "oxidative stress").
Inclusion Criteria : Prioritize peer-reviewed studies on apoptosis, ROS generation, or DNA adduct formation.
Data Extraction : Tabulate key parameters (Table 2):
| Study Parameter | In Vitro | In Vivo |
|---|---|---|
| Effective Concentration | IC₅₀ | LD₅₀ |
| Pathway Identified | e.g., Nrf2 | e.g., p53 |
Confidence Rating : Apply GRADE criteria to evaluate evidence strength .
Q. What computational models predict the environmental fate of this compound?
Answer: Leverage predictive tools:
- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.
- QSAR Models : Relate logP values to soil adsorption coefficients (Koc).
- Molecular Dynamics : Simulate hydrolysis rates in aquatic environments (AMBER force field).
Validate predictions with experimental half-life studies under UV light and microbial communities .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
